2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3-Chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-10(2)19-15-8-11(3)20-17-12(4)16(21-22(15)17)13-6-5-7-14(18)9-13/h5-10,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDFMKHNXMWBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization with an appropriate amine under reflux conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
The primary biological activity of this compound is linked to its role as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This makes the compound a promising candidate for cancer therapy.
Pharmacological Applications
The compound's pharmacological properties extend beyond anticancer applications:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor effects.
- Antiviral Properties : Some related compounds have demonstrated antiviral activities, suggesting potential in treating viral infections.
- Anti-inflammatory Effects : The structural features allow for exploration in anti-inflammatory drug development.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The following table compares structural features and biological activities of similar compounds within the pyrazolo[1,5-a]pyrimidine class:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-chlorophenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | Para-chloro substituent | Potentially different biological activity due to substitution pattern |
| 3-(3-methoxyphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy group instead of chloro | May exhibit different pharmacokinetics |
| N-(4-fluorophenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amines | Fluoro substituent on phenyl ring | Altered electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives differ in substituents at the 3-, 5-, and 7-positions, which critically influence their biological activity and pharmacokinetic properties. Key analogs include:
3-Substituent Modifications
- 3-(4-Fluorophenyl) derivatives: Compounds like 32 (3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) exhibit potent anti-M. tb activity (MIC ≤ 0.1 µM) due to enhanced binding to ATP synthase . Comparison: The 3-chlorophenyl group in the target compound introduces a larger, more electronegative substituent than fluorine. tb targets .
5-Substituent Variations
- 5-Aryl/alkyl groups: Analogs with 5-(p-tolyl) (33) or 5-(4-methoxyphenyl) (34) show moderate activity (MIC 0.2–2.5 µM), while 5-isopropylphenyl (35) reduces potency (MIC > 10 µM) .
7-Amine Modifications
- N-(Pyridin-2-ylmethyl) derivatives :
- Compounds like 47–51 (with pyridinylmethyl amines) demonstrate balanced activity and microsomal stability (e.g., human liver microsomal half-life > 60 min) .
- Comparison : The isopropyl group in the target compound lacks the hydrogen-bonding capability of pyridinylmethyl groups, possibly lowering binding affinity but improving metabolic stability .
Table 1: Key Analogs and Their Properties
| Compound ID | 3-Substituent | 5-Substituent | 7-Amine Substituent | MIC (M. tb, µM) | hERG IC50 (µM) | Microsomal Stability (Human, t₁/₂, min) | Ref |
|---|---|---|---|---|---|---|---|
| 32 | 4-Fluorophenyl | 4-Fluorophenyl | Pyridin-2-ylmethyl | ≤ 0.1 | > 30 | > 60 | [2] |
| 33 | 4-Fluorophenyl | p-Tolyl | Pyridin-2-ylmethyl | 0.2 | 15 | 45 | [3] |
| 47 | 4-Fluorophenyl | Phenyl | 6-Methylpyridin-2-yl | 0.5 | 10 | 55 | [4] |
| Target Compound | 3-Chlorophenyl | Methyl | Isopropyl | Not reported | Unknown | Predicted > 40 | - |
Key Observations:
Anti-M. tb Activity: The 4-fluorophenyl group at the 3-position is optimal for activity; substitution with 3-chlorophenyl may reduce potency due to altered electronic effects .
Safety and Stability: Pyridinylmethyl amines (e.g., 32, 47) show low hERG liability (IC50 > 10 µM), critical for avoiding cardiotoxicity. The isopropyl group in the target compound may further reduce hERG binding risk . Microsomal stability correlates with 7-amine substituents. Isopropyl’s non-polar nature likely enhances metabolic resistance compared to pyridinylmethyl groups .
Comparison with Heterocyclic Analogs
- Triazolo[1,5-a]pyrimidines (e.g., compounds 92–99 ):
- Pyrazolo[4,3-d]pyrimidines (e.g., 35a–e ):
- Cytotoxic profiles vary with substituents, suggesting divergent mechanisms compared to pyrazolo[1,5-a]pyrimidines .
Biological Activity
2-(3-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized for their diverse biological activities, particularly in cancer therapy. This compound has garnered attention due to its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key player in cell cycle regulation.
Chemical Structure and Properties
The molecular formula of this compound is C23H23ClN4, with a molecular weight of approximately 390.9 g/mol. The structural arrangement includes:
- A pyrazolo-pyrimidine core .
- A 3-chlorophenyl group .
- Two methyl groups at the 3 and 5 positions.
- An isopropyl group attached to the nitrogen atom.
These features contribute to its lipophilicity and influence its biological interactions.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of CDK2. This inhibition results in:
- Cell cycle arrest : Preventing cells from progressing through the cell cycle.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
Research indicates that this compound effectively binds to CDK2, enhancing its potential as an anticancer agent. Molecular docking studies suggest that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can improve binding affinity and selectivity towards CDK inhibitors .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antitumor activity : Demonstrated in various cancer cell lines.
- Antiviral properties : Potentially effective against certain viral infections.
- Anti-inflammatory effects : May reduce inflammation through various pathways.
In Vitro Studies
In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxicity against several cancer cell lines. For instance:
These results indicate that the compound has a potent effect against breast and colon cancer cells compared to standard treatments like sorafenib.
Molecular Docking Studies
Molecular docking studies have highlighted the binding interactions between the compound and CDK2. The analysis shows that specific substitutions on the phenyl ring can enhance binding efficacy, suggesting avenues for further optimization in drug design .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-chlorophenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | Para-chloro substituent | Different biological activity due to substitution pattern |
| 3-(3-methoxyphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy group instead of chloro | May exhibit different pharmacokinetics |
| N-(4-fluorophenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amines | Fluoro substituent on phenyl ring | Altered electronic properties affecting reactivity |
This table illustrates the diversity within the pyrazolo[1,5-a]pyrimidine class and emphasizes how functional group positioning can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
